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Compound of Interest

Compound Name: Avapyrazone

Cat. No.: B079158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial protocols for

tuberculosis (TB) treatment regimens containing pyrazinamide (PZA). The information is

curated for researchers, scientists, and drug development professionals to facilitate the design

and implementation of future studies.

Introduction
Pyrazinamide is a cornerstone of first-line anti-tuberculosis therapy, valued for its potent

sterilizing activity against Mycobacterium tuberculosis, which allows for a shorter duration of

treatment.[1][2][3][4] It is unique in its ability to kill semi-dormant mycobacteria in acidic

environments, a critical factor in eradicating persistent bacilli and preventing relapse.[5][6] PZA

is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial

enzyme pyrazinamidase, encoded by the pncA gene.[1][2][3] Resistance to PZA is primarily

associated with mutations in this gene.[1][2][3]

Optimizing PZA dosing is a key area of research to maximize efficacy while minimizing toxicity,

particularly hepatotoxicity.[7][8][9] Clinical trials are continuously exploring different dosing

strategies, treatment durations, and drug combinations to improve outcomes for both drug-

susceptible and multidrug-resistant TB (MDR-TB).[10][11][12]
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The following diagram illustrates the mechanism of action of pyrazinamide and the pathways

leading to resistance.

Pyrazinamide Mechanism of Action and Resistance

Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from various clinical trials involving

pyrazinamide-containing regimens.

Table 1: Pharmacokinetic Parameters of Pyrazinamide

Parameter Value Population Source

Time to Peak

Concentration (Tmax)
~2 hours

Healthy subjects and

TB patients
[5]

Half-life (t1/2) 9-10 hours

Patients with normal

renal and hepatic

function

[5]

Protein Binding ~10% General [5]

Excretion
~70% in urine (mainly

as metabolites)
General [5]

Oral Clearance (Slow

NAT2 genotype)
15.5 L/h Tanzanian TB patients [13]

Oral Clearance (

Rapid/Intermediate

NAT2 genotype)

26.1 L/h Tanzanian TB patients [13]

Clearance Increase

over Time

14% from day 1 to day

29

HIV/TB co-infected

patients
[4][14]

AUC0-24 associated

with long-term

outcomes

≥ 363 mg·h/L
Drug-susceptible TB

patients
[14]

Table 2: Efficacy and Safety Outcomes in Recent Phase 3 Trial (Study 31/A5349)[7][8]
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Outcome
6-Month Standard
Regimen

4-Month Rifapentine-
Moxifloxacin Regimen

Therapeutic Window (AUCss) 231–355 mg·h/L 226–349 mg·h/L

Target for ≥95% Durable Cure

(AUCss)
231 mg·h/L 226 mg·h/L

AUCss associated with 18%

Grade 3+ Adverse Events
355 mg·h/L 349 mg·h/L

Participants within Therapeutic

Window (Weight-banded

dosing)

55.8% 57.1%

Participants within Therapeutic

Window (1000 mg flat dosing)
68.9% 66.3%

Experimental Protocols
Below are detailed methodologies for key experiments cited in clinical trials of pyrazinamide-

containing regimens.

Protocol 1: Phase II/III Randomized Controlled Trial for
Drug-Susceptible TB
This protocol is a composite based on methodologies from several large-scale clinical trials.[7]

[15]

1. Study Design and Population:

Design: Multicenter, randomized, open-label, non-inferiority trial.

Inclusion Criteria: Adults with newly diagnosed, uncomplicated, drug-susceptible pulmonary

TB. Confirmation by sputum smear microscopy and/or molecular assays.

Exclusion Criteria: Known resistance to any study drugs, severe comorbidities, pregnancy, or

lactation.
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2. Randomization and Treatment Arms:

Participants are randomized to one of the treatment arms, for example:

Control Arm (Standard 6-Month Regimen): 2 months of daily isoniazid (H), rifampicin (R),

pyrazinamide (Z), and ethambutol (E), followed by 4 months of daily H and R

(2HRZE/4HR).

Investigational Arm (e.g., 4-Month Regimen): A novel combination, for instance, containing

a higher dose of rifapentine, moxifloxacin, isoniazid, and pyrazinamide.[7]

3. Dosing and Administration:

Pyrazinamide Dosing: Can be either weight-banded (e.g., 20-30 mg/kg) or a flat dose (e.g.,

1000 mg or 1500 mg).[7][15]

Administration: Drugs are administered daily under directly observed therapy (DOT) where

feasible.

4. Efficacy and Safety Assessments:

Primary Efficacy Endpoint: Proportion of participants with a favorable outcome (e.g., cure) at

a specified time point (e.g., 12 months post-randomization). Favorable outcome is typically

defined as culture-negative at the end of treatment with no subsequent relapse.

Microbiological Assessments: Sputum samples are collected at baseline and at regular

intervals (e.g., weeks 2, 4, 8, 12, 17, 26) for smear microscopy and culture on both solid and

liquid media.

Safety Assessments: Clinical and laboratory monitoring for adverse events (AEs), with a

focus on hepatotoxicity (ALT, AST, bilirubin). AEs are graded according to standard criteria

(e.g., CTCAE).

5. Pharmacokinetic Sampling and Analysis:

Intensive pharmacokinetic sampling is performed on a subset of participants at steady-state

(e.g., week 4 or 8).
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Blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1,

2, 3, 4, 6, 8, 12, 24 hours).

Plasma concentrations of PZA and other drugs are determined using a validated method like

liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Population pharmacokinetic modeling is used to determine key parameters (e.g., clearance,

volume of distribution, AUC).

Protocol 2: Phase II Trial for High-Dose Pyrazinamide
and Rifampicin
This protocol is based on the HighShort-RP trial.[10]

1. Study Design:

Phase II, randomized, open-label clinical trial to evaluate the safety and pharmacokinetics-

pharmacodynamics of a high-dose PZA and rifampicin regimen.

2. Patient Population:

Patients with drug-susceptible pulmonary TB.

3. Randomization and Treatment Regimens:

Control Arm: Standard 6-month TB treatment.

Intervention Arm (4-Month Regimen):

High-dose pyrazinamide (40 mg/kg) for 8 weeks.

High-dose rifampicin (35 mg/kg) for 4 months.

Standard doses of isoniazid (5 mg/kg) for 4 months and ethambutol (15-20 mg/kg) for 8

weeks.

4. Pharmacokinetic Analysis:
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Plasma samples for drug exposure measurement are obtained at 0, 1, 2, 4, 6, 8, 12, and 24

hours on day 1 and day 14.

Maximal drug concentration (Cmax) and area under the concentration-time curve (AUC0-

24h) are estimated by non-compartmental analysis.

Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for a clinical trial of a

pyrazinamide-containing regimen.

Clinical Trial Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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